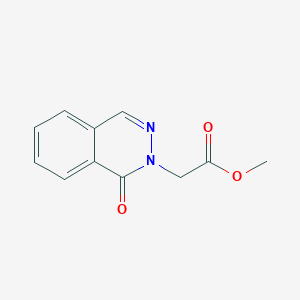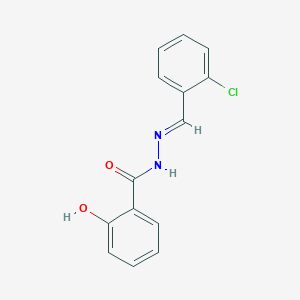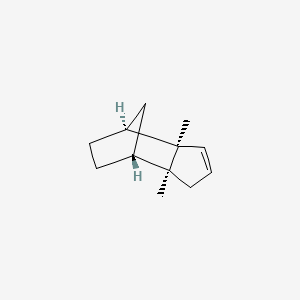![molecular formula C16H14BrCl3N2O2 B11944015 4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is a synthetic organic compound characterized by the presence of bromine, trichloroethyl, and methoxyphenylamino groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloroacetyl chloride under anhydrous conditions to form the trichloroethyl intermediate.
Amination Reaction: The intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the 4-methoxyphenylamino derivative.
Bromination: The final step involves the bromination of the benzamide core using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Materials Science: Use in the synthesis of novel materials with unique properties.
Chemical Biology: Study of its interactions with biomolecules and potential as a chemical probe.
Mecanismo De Acción
The mechanism of action of 4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-HYDROXY-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a hydroxy group instead of a methoxy group.
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-BROMO-N-(2,2,2-TRICHLORO-1-(4-METHOXY-PHENYLAMINO)-ETHYL)-BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, trichloroethyl, and methoxyphenylamino groups provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C16H14BrCl3N2O2 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
4-bromo-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14BrCl3N2O2/c1-24-13-8-6-12(7-9-13)21-15(16(18,19)20)22-14(23)10-2-4-11(17)5-3-10/h2-9,15,21H,1H3,(H,22,23) |
Clave InChI |
MDXHDWCQUWRPFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)




![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

